molecular formula C15H19NO2 B1306367 Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine CAS No. 510764-83-7

Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine

Cat. No.: B1306367
CAS No.: 510764-83-7
M. Wt: 245.32 g/mol
InChI Key: NXTXEOBNACNUAG-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Brine Shrimp Lethality Test : The synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol was researched, leading to the discovery of compounds with potential bioactivity, as indicated by their toxicity in brine shrimp lethality tests. This study suggests the possibility of further investigating these compounds for their bioactivity (Rudyanto et al., 2014).

Pharmaceutical Development

  • Breast Tumor Metastasis Study : Research involving virtual screening targeting the urokinase receptor led to the identification of compounds including (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine, which demonstrated potential in inhibiting breast tumor metastasis in animal models. This compound showed promising pharmacokinetic properties and preliminary results in metastasis reduction, making it a potential candidate for further pharmaceutical development (Wang et al., 2011).

Catalytic Applications

  • Catalysis in Hydroxylation of Alkanes : A study on diiron(III) complexes involving tridentate 3N ligands, including compounds related to benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine, revealed their efficiency as catalysts for the selective hydroxylation of alkanes. This research highlights the potential of these compounds in catalytic processes, particularly in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Antimicrobial Applications

  • Antimicrobial Activity : The interaction of cycloalkanecarbaldehydes with 1,2-benzoxathiin-4(3H)-on 2,2-dioxide led to the synthesis of new compounds exhibiting significant antimicrobial activity against gram-positive strains. This study opens avenues for developing narrow-spectrum antibiotics from these compounds (Grygoriv et al., 2017).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohex-3-en-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-2,6-8,12,16H,3-5,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTXEOBNACNUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.